tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers
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Overview
Description
Tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers: is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butyl group, a formyl group, and a carboxylate group. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is to start with a suitable bicyclic precursor and introduce the formyl and carboxylate groups through a series of reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would be designed to minimize waste and ensure the safety of the operators. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The formyl group can be oxidized to a carboxylic acid.
Reduction: : The carboxylate group can be reduced to an alcohol.
Substitution: : The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : The major product is the corresponding carboxylic acid.
Reduction: : The major product is the corresponding alcohol.
Substitution: : The major products depend on the specific nucleophile or electrophile used.
Scientific Research Applications
Tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate: has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.
Medicine: : It could be explored for its potential therapeutic properties, such as in the development of new drugs.
Industry: : It might be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
Tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate: can be compared to other similar compounds, such as tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate and tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate . These compounds share structural similarities but differ in the position of the formyl group and the presence of additional functional groups. The uniqueness of tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate lies in its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and applications.
Properties
CAS No. |
2763758-78-5 |
---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.3 |
Purity |
95 |
Origin of Product |
United States |
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